An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide Hydrochloride
An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinylbenzenesulfonamide hydrochloride is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2] Its chemical structure, featuring a hydrazine group attached to a benzenesulfonamide moiety, imparts it with versatile reactivity for the synthesis of heterocyclic compounds and other derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various synthetic protocols.[1][3]
Chemical Properties
This section details the key chemical and physical properties of 4-hydrazinylbenzenesulfonamide hydrochloride.
General Properties
| Property | Value | Source(s) |
| CAS Number | 17852-52-7 | [3][4][5] |
| Molecular Formula | C₆H₁₀ClN₃O₂S | [5][6] |
| Molecular Weight | 223.68 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | [3][8] |
| Melting Point | 149-152 °C (lit.), 204 °C (decomp) | [7][8] |
| Solubility | Soluble in water. Slightly soluble in Methanol (with heating). | [8] |
| Hygroscopicity | Hygroscopic | [8] |
Spectral Data
| Spectroscopy | Data | Source(s) |
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, SO₂NH₂), δ 6.9–7.4 (m, 4H, aromatic), δ 4.1 (s, 2H, NH₂) | [1] |
| FT-IR | Key peaks at 3330 cm⁻¹ (N–H stretch), 1624 cm⁻¹ (C=N), and 1190 cm⁻¹ (S=O) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride are crucial for its application in research and development. Two common synthetic routes are outlined below.
Synthesis from 4-Aminobenzenesulfonamide (Sulfanilamide)
This method involves the diazotization of sulfanilamide followed by reduction.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride from 4-aminobenzenesulfonamide.
Methodology:
-
Diazotization: 4-Aminobenzenesulfonamide (20 mmol) is dissolved in concentrated hydrochloric acid (10 mL) and crushed ice (20 g) to maintain a temperature below 5°C.[1] An aqueous solution of sodium nitrite (20 mmol) is then added dropwise under vigorous stirring. The reaction is complete when a clear solution is formed, typically within 30-60 minutes, yielding 4-sulfamoylbenzenediazonium chloride in solution.[1]
-
Reduction: The freshly prepared diazonium salt solution is added to a rapidly stirred solution of stannous chloride (SnCl₂·H₂O, 10 g) in concentrated hydrochloric acid (10 mL) at 0–5°C.[1] Precipitation of the product occurs, and the mixture is typically left to stand overnight to ensure complete reduction.[1]
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried to yield 4-hydrazinylbenzenesulfonamide hydrochloride.[1]
Synthesis from p-Chlorobenzenesulfonamide
This alternative route involves the direct substitution of the chloro group with hydrazine.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride from p-chlorobenzenesulfonamide.
Methodology:
-
Reaction Setup: p-Chlorobenzenesulfonamide and hydrazine hydrate (in a molar ratio of approximately 1:8 to 1:15) are added to an autoclave.[10]
-
Reaction Conditions: The autoclave is heated to 120-125°C, and the pressure is maintained at 0.8-1.2 MPa.[10] The reaction is monitored until the p-chlorobenzenesulfonamide is consumed.
-
Product Isolation: Upon completion, the reaction mixture is worked up to isolate the 4-hydrazinylbenzenesulfonamide hydrochloride. This method is reported to be suitable for industrialized production with high yield and purity.[10]
Application in Drug Synthesis: The Case of Celecoxib
A primary application of 4-hydrazinylbenzenesulfonamide hydrochloride is as a key intermediate in the synthesis of Celecoxib, a selective COX-2 inhibitor.
Synthesis of Celecoxib:
Caption: Synthetic pathway for Celecoxib using 4-hydrazinylbenzenesulfonamide hydrochloride.
Methodology:
The synthesis involves the condensation of 4-hydrazinylbenzenesulfonamide hydrochloride with 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.[11] The reaction can be carried out in a solvent system such as methanol or a mixture of ethyl acetate and water, followed by heating.[11] The resulting Celecoxib can then be purified by crystallization.
Biological Relevance and Signaling Pathways
While 4-hydrazinylbenzenesulfonamide hydrochloride is primarily a synthetic intermediate, its derivatives exhibit significant biological activities by targeting specific enzymes and signaling pathways.
COX-2 Inhibition Pathway
Derivatives of 4-hydrazinylbenzenesulfonamide, such as Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is typically induced during inflammation and in various cancers, where it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation.
Caption: Simplified signaling pathway of COX-2 and its inhibition by Celecoxib.
By inhibiting COX-2, these compounds block the production of prostaglandins, thereby reducing inflammation and pain.[12] In the context of cancer, COX-2 inhibition can suppress tumor growth by inhibiting angiogenesis and promoting apoptosis.[13] The anti-inflammatory mechanism of COX-2 inhibitors is also linked to the inhibition of the NF-κB pathway.[12]
Carbonic Anhydrase IX Inhibition Pathway
Derivatives of 4-hydrazinylbenzenesulfonamide have also been investigated as inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors.[14] It plays a crucial role in pH regulation in the tumor microenvironment, which is essential for cancer cell survival and proliferation.[15]
Caption: The role of Carbonic Anhydrase IX in tumors and its inhibition.
Inhibition of CA IX by sulfonamide-based compounds disrupts the pH balance within the tumor, leading to an accumulation of acidic byproducts and creating an unfavorable environment for cancer cell survival.[15] This can hinder tumor growth and enhance the efficacy of other cancer therapies.[15]
Conclusion
4-Hydrazinylbenzenesulfonamide hydrochloride is a cornerstone intermediate for the synthesis of a variety of pharmacologically active compounds. Its well-defined chemical properties and established synthetic protocols make it a valuable tool for researchers and drug development professionals. The biological activities of its derivatives, particularly as inhibitors of COX-2 and carbonic anhydrase IX, highlight the importance of this chemical scaffold in the ongoing development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the core chemical properties, experimental methodologies, and biological relevance of 4-hydrazinylbenzenesulfonamide hydrochloride, serving as a foundational resource for its application in scientific research.
References
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